Benzyl(5-methoxypentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(5-methoxypentyl)amine is an organic compound that features a benzyl group attached to a 5-methoxypentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(5-methoxypentyl)amine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with 5-methoxypentylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the reaction of benzyl chloride with 5-methoxypentylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: N-alkylated or N-sulfonylated derivatives.
Scientific Research Applications
Benzyl(5-methoxypentyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl(5-methoxypentyl)amine involves its interaction with specific molecular targets. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules . This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the 5-methoxypentyl group.
Phenylmethanamine: Another related compound with a simpler structure.
Uniqueness: Benzyl(5-methoxypentyl)amine is unique due to the presence of both the benzyl and 5-methoxypentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-benzyl-5-methoxypentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-15-11-7-3-6-10-14-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI Key |
UTDQITPPKZHOHG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.